An In-depth Technical Guide to 4-fluoro-1-methyl-1H-indazole-3-carbonitrile: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to 4-fluoro-1-methyl-1H-indazole-3-carbonitrile: Synthesis, Properties, and Therapeutic Potential
Abstract
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in a multitude of clinically significant agents.[1][2][3] Its bioisosteric relationship with indole allows it to interact with a wide array of biological targets, often conferring improved pharmacological profiles.[2] The strategic introduction of fluorine and a methyl group can further modulate physicochemical and pharmacokinetic properties, enhancing metabolic stability and target affinity.[4] This guide provides a comprehensive technical overview of 4-fluoro-1-methyl-1H-indazole-3-carbonitrile, a specialized heterocyclic compound with significant potential as a building block in drug discovery. We will explore its chemical structure, predicted physicochemical properties, a proposed synthetic pathway with detailed protocols, and its potential applications in targeting key signaling pathways implicated in inflammatory diseases and oncology.
Nomenclature and Chemical Structure
4-fluoro-1-methyl-1H-indazole-3-carbonitrile is a substituted indazole derivative. The numbering of the indazole ring system follows standard IUPAC conventions, with the nitrogen of the pyrazole ring incorporated into the benzene ring designated as position 1. The molecule features a fluorine atom at the 4-position of the benzene ring, a methyl group on the N1 nitrogen, and a carbonitrile (cyano) group at the 3-position of the pyrazole ring.
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} Caption: Chemical structure of 4-fluoro-1-methyl-1H-indazole-3-carbonitrile.
Physicochemical and Spectroscopic Properties
| Property | Predicted Value / Characteristic | Source / Rationale |
| Molecular Formula | C₉H₆FN₃ | Based on structure |
| Molecular Weight | 175.17 g/mol | Calculated from formula |
| Appearance | Off-white to light yellow solid | Analogy to similar heterocyclic compounds |
| Melting Point | 140 - 160 °C | Higher than 4-fluoro-1H-indazole (130-134°C) due to increased molecular weight and polarity from the cyano group.[7] |
| Solubility | Soluble in DMSO, DMF, moderately soluble in methanol, ethyl acetate, dichloromethane; Insoluble in water. | Typical for functionalized heterocycles.[6] |
| logP | ~2.0 - 2.5 | Increased from 4-fluoro-1-methyl-1H-indazole (1.7) due to the lipophilic nature of the cyano group.[5] |
| Topological Polar Surface Area (TPSA) | ~54.7 Ų | Calculated based on N1, N2, and the cyano group. Higher than the ~17.8 Ų of the analogue without the cyano group.[5] |
| ¹H NMR (predicted, CDCl₃, 400 MHz) | δ 7.6-7.8 (m, 2H, Ar-H), 7.2-7.4 (m, 1H, Ar-H), 4.1 (s, 3H, N-CH₃) | Chemical shifts are estimated based on shielding/deshielding effects of F and CN groups. The N-methyl singlet will be a key identifier. |
| ¹³C NMR (predicted, CDCl₃, 100 MHz) | δ 150-160 (C-F, d, ¹JCF), 140-145 (C-q), 120-135 (Ar-CH), 115-120 (C-CN), 110-115 (Ar-CH), 90-95 (C3-CN), 35-40 (N-CH₃) | The carbon attached to fluorine will show a large coupling constant. The C3 carbon will be significantly shifted downfield. |
| ¹⁹F NMR (predicted, CDCl₃) | δ -110 to -130 ppm | Typical range for an aryl fluoride. |
| IR Spectroscopy (predicted, cm⁻¹) | 2220-2240 (C≡N stretch, strong), 1600-1620 (C=C/C=N stretch), 1200-1300 (C-F stretch) | The sharp, strong nitrile peak is a key diagnostic feature.[8] |
| Mass Spectrometry (EI) | M⁺ at m/z = 175 | Molecular ion peak corresponding to the molecular weight. |
Synthesis and Characterization
As 4-fluoro-1-methyl-1H-indazole-3-carbonitrile is not a common commercially available compound, a de novo synthesis is required. The following multi-step synthetic route is proposed, leveraging established methodologies for the synthesis of substituted indazoles. The key transformation is the introduction of the cyano group at the C3 position, for which a Sandmeyer reaction on a 3-aminoindazole precursor is a classic and reliable method.[1][9]
Step-by-Step Experimental Protocol
Step 1: Synthesis of 4-Fluoro-1H-indazol-3-amine
This step is based on the cyclization of an ortho-fluorobenzonitrile with hydrazine. The fluorine atom at the 2-position is susceptible to nucleophilic aromatic substitution by hydrazine, followed by an intramolecular cyclization to form the 3-aminoindazole ring system.
-
Reaction Setup: To a solution of 2,6-difluorobenzonitrile (1.0 eq) in a suitable high-boiling solvent (e.g., n-butanol or ethylene glycol), add hydrazine hydrate (3.0 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 120-150 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with water to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum. The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.
Step 2: Synthesis of 4-Fluoro-1-methyl-1H-indazol-3-amine
The N-methylation of indazoles can yield a mixture of N1 and N2 isomers. To favor the thermodynamically more stable N1 product, a strong, non-nucleophilic base in an aprotic solvent is employed.
-
Reaction Setup: Under an inert atmosphere (e.g., Nitrogen or Argon), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).
-
Deprotonation: Cool the suspension to 0 °C and add a solution of 4-fluoro-1H-indazol-3-amine (1.0 eq) in the same anhydrous solvent dropwise. Allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.
-
Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (CH₃I, 1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up and Purification: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to isolate the desired N1-methylated isomer.
Step 3: Synthesis of 4-fluoro-1-methyl-1H-indazole-3-carbonitrile via Sandmeyer Reaction
The Sandmeyer reaction is a robust method for converting an aromatic primary amine into a variety of functional groups, including nitriles, via a diazonium salt intermediate.[10][11]
-
Diazotization: Dissolve 4-fluoro-1-methyl-1H-indazol-3-amine (1.0 eq) in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath. Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN, 1.2 eq) and potassium cyanide (KCN, 1.2 eq) in water. Cool this solution to 0 °C.
-
Reaction: Slowly add the cold diazonium salt solution to the copper cyanide solution. Vigorous evolution of nitrogen gas will be observed. Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.
-
Work-up and Purification: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product should be purified by column chromatography on silica gel to yield the final product, 4-fluoro-1-methyl-1H-indazole-3-carbonitrile.
Self-Validating Characterization: The identity and purity of the final compound must be confirmed by a full suite of spectroscopic methods (¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and HRMS). The data should be consistent with the predicted values in Section 2. The disappearance of the amine protons (~5-6 ppm) in the ¹H NMR and the appearance of a strong, sharp nitrile stretch (~2230 cm⁻¹) in the IR spectrum are key indicators of a successful transformation in the final step.
Reactivity and Stability
-
Indazole Ring: The indazole ring is an electron-rich aromatic system. It is generally stable but can undergo electrophilic substitution, although the substitution pattern is influenced by the existing groups.
-
Cyano Group: The nitrile functionality is a versatile chemical handle. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or reacted with organometallic reagents to form ketones. This versatility makes the title compound a valuable intermediate for library synthesis.[12]
-
Fluoro Group: The C-F bond is very strong, making the fluorine atom generally unreactive under standard synthetic conditions. However, it exerts a strong electronic influence on the aromatic ring through induction.
-
Stability and Storage: 4-fluoro-1-methyl-1H-indazole-3-carbonitrile is expected to be a stable solid under standard laboratory conditions. It should be stored in a cool, dry place, protected from light and moisture to prevent potential degradation.
Applications in Drug Discovery: A Scaffold for Kinase Inhibition
The strategic combination of a fluorinated indazole core with a C3-carbonitrile makes this molecule a compelling starting point for the development of targeted therapies, particularly kinase inhibitors.
Rationale for Kinase Inhibition:
Many kinase inhibitors feature a heterocyclic core that forms hydrogen bonds with the "hinge" region of the ATP-binding pocket. Indazole is a well-established hinge-binding motif.[2][13] Fluorine substitution can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability.[4] Several fluorinated indazole derivatives have shown potent inhibitory activity against therapeutically relevant kinases.
Potential Kinase Targets:
-
Spleen Tyrosine Kinase (Syk): Syk is a non-receptor tyrosine kinase that is a critical mediator of signal transduction in various immune cells.[14][15] Its inhibition is a validated strategy for treating autoimmune diseases and certain B-cell malignancies.[16][17] Fluorinated indazoles have been patented as potent Syk inhibitors, with IC₅₀ values in the nanomolar range.[4]
-
Rho-associated coiled-coil containing protein kinase (ROCK): ROCKs are serine/threonine kinases that play a key role in regulating the actin cytoskeleton.[18] ROCK inhibitors have therapeutic potential in cardiovascular diseases, glaucoma, and oncology.[19][20] Notably, a 4-fluoroindazole derivative has been evaluated as a ROCK1 inhibitor.
The cyano group at the C3 position serves as a key vector for further chemical modification. It can be elaborated into larger, more complex side chains designed to interact with specific residues in the kinase active site, thereby improving potency and selectivity.
Conclusion
4-fluoro-1-methyl-1H-indazole-3-carbonitrile represents a strategically designed chemical entity with high potential for drug discovery and development. While direct experimental data is sparse, its structure is based on a privileged heterocyclic core, and a reliable synthetic route can be proposed based on well-established organic reactions. Its combination of a hinge-binding indazole nucleus, a modulating fluorine atom, and a versatile cyano handle makes it an attractive starting point for the synthesis of focused chemical libraries targeting kinases such as Syk and ROCK. This guide provides the foundational knowledge for researchers to synthesize, characterize, and explore the therapeutic potential of this promising molecule.
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